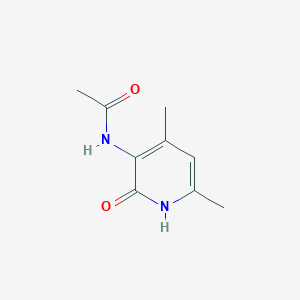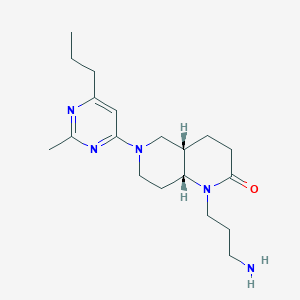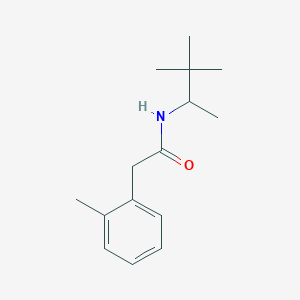![molecular formula C21H15ClN2O3 B5344370 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5344370.png)
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as CBAFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide in lab experiments is its versatility, as it has been shown to have potential applications in various fields. Another advantage is its fluorescent properties, which make it a useful tool for imaging studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide. One area of interest is the development of this compound-based fluorescent probes for the detection of specific biomolecules or environmental pollutants. Another area of interest is the optimization of this compound derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzylamine with salicylic acid to form 2-(4-chlorobenzyl)-1,3-benzoxazole. The resulting compound is then reacted with furfural to form this compound through an aldol condensation reaction.
Applications De Recherche Scientifique
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In material science, this compound has been used as a precursor for the synthesis of fluorescent polymers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-5-3-14(4-6-15)12-21-24-18-13-16(7-9-19(18)27-21)23-20(25)10-8-17-2-1-11-26-17/h1-11,13H,12H2,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYSCZJDGECTH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![ethyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5344299.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![3-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5344362.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5344384.png)
